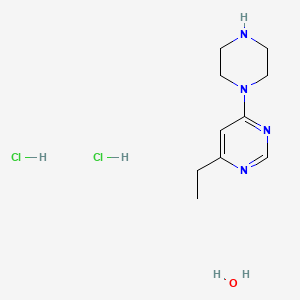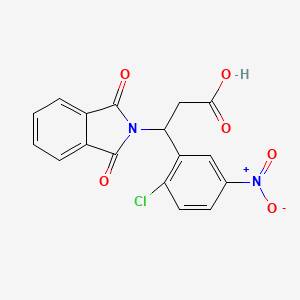
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a chemical compound with the empirical formula C10H20Cl2N4O . Its molecular weight is 283.20 g/mol . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for this compound is O.Cl.Cl.CCc1cc(ncn1)N2CCNCC2 . The InChI is 1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 . The InChIKey is XRFMAERMTQKDBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 42 Ų . The compound is covalently bonded and consists of 4 units .Mecanismo De Acción
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate works by binding to the dopamine D1 receptor and modulating its activity. This can lead to changes in the downstream signaling pathways that are involved in various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with specific amino acid residues within the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have potential as a treatment for drug addiction, as it can modulate the reward pathways in the brain. Additionally, this compound has been shown to have potential as a treatment for Parkinson's disease, as it can improve motor function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the dopamine D1 receptor. This can make it more difficult to achieve the desired effects in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate. One area of interest is in the development of more potent and selective compounds that target the dopamine D1 receptor. This could lead to the development of new treatments for a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with the dopamine D1 receptor at a molecular level. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, as most of the research to date has been conducted in animal models.
Métodos De Síntesis
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate can be synthesized through a variety of methods, including the reaction of 4-ethyl-6-chloro-pyrimidine with piperazine in the presence of a base. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to selectively bind to the dopamine D1 receptor, a type of GPCR that is involved in a variety of physiological processes, including motor function, cognition, and reward.
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMAERMTQKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)

![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)


![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)

![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
